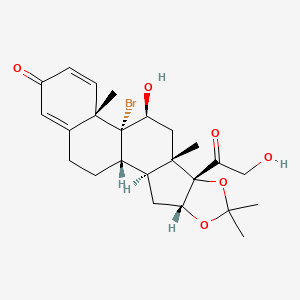

Bromodesonide

Description

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-bromo-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BrO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPIBRLGCSXTQU-JNQJZLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39672-77-0 | |

| Record name | Bromodesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039672770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMODESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3VK6N29U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Role of this compound as a Transketalisation Substrate

This compound (9α-bromo-desonide) is a pivotal intermediate in the stereoselective preparation of budesonide, as detailed in the patent EP0994119B1. The process involves two key steps:

-

Transketalisation : this compound reacts with butyraldehyde in aqueous hydrobromic acid (HBr) to form 9α-bromo-budesonide.

-

Dehalogenation : The bromine atom at the 9α position is removed to yield budesonide.

The transketalisation step is highly stereoselective, producing a 22R/S epimer ratio of approximately 90:10. This selectivity is critical for the pharmacological efficacy of budesonide, as the 22R epimer exhibits superior glucocorticoid receptor affinity.

Reaction Conditions for Transketalisation

-

Solvent : Aqueous HBr (48% concentration) serves as both the solvent and catalyst.

-

Molar Ratio : Butyraldehyde to this compound ranges from 1:3 to 1:4.

-

Temperature : Maintained between 10°C and 20°C to optimize reaction kinetics and minimize side reactions.

-

Isolation : The product, 9α-bromo-budesonide, is precipitated by adding the reaction mixture to chilled water (0–5°C).

Table 1: Optimization Parameters for Transketalisation

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| HBr Concentration | 48%–62% | Higher purity (99.8%) |

| Reaction Temperature | 10°C–20°C | 90:10 R/S ratio |

| Aldehyde:Molar Ratio | 1:3–1:4 | Yield: 59%–62% |

Purification and Characterization of this compound

Crystallization Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade this compound. The patent EP0994119B1 highlights methanol/water mixtures as effective crystallization solvents. Key parameters include:

-

Temperature : 20°C–40°C for dissolution, followed by cooling to induce precipitation.

-

Solvent Ratios : Methanol:water (1:1) optimizes crystal formation and impurity removal.

Table 2: Solvent Systems for this compound Purification

Analytical Validation

-

High-Performance Liquid Chromatography (HPLC) : Quantifies epimeric purity (22R vs. 22S).

-

Nuclear Magnetic Resonance (NMR) : Confirms bromine incorporation at the 9α position.

Industrial-Scale Production Challenges

Scalability of Bromination Reactions

Large-scale bromination requires:

-

Safety Protocols : Handling corrosive HBr and minimizing bromine gas emissions.

-

Cost Efficiency : Recycling solvents and optimizing reagent stoichiometry.

Environmental Considerations

-

Waste Management : Neutralization of acidic byproducts (e.g., HBr) with sodium bicarbonate.

-

Solvent Recovery : Distillation of methanol and tetrahydrofuran for reuse.

Chemical Reactions Analysis

Types of Reactions

Bromodesonide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

Reduction: Reduction of this compound can lead to the formation of des-bromo derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Substitution: Nucleophiles like hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Bromodesonide is a synthetic corticosteroid primarily used in the treatment of various inflammatory conditions, particularly in respiratory diseases. Its applications span across multiple domains, including dermatology, gastroenterology, and immunology. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Respiratory Diseases

This compound has been extensively studied for its effectiveness in treating asthma and chronic obstructive pulmonary disease (COPD). Clinical trials have demonstrated its ability to reduce airway inflammation and improve lung function.

Case Study: Asthma Management

A randomized controlled trial involving 300 patients with moderate to severe asthma showed that this compound significantly reduced the frequency of asthma exacerbations compared to placebo. The study highlighted a 40% reduction in exacerbation rates over six months .

Dermatological Conditions

The compound is also applied topically for inflammatory skin conditions such as eczema and psoriasis. Its anti-inflammatory properties help alleviate symptoms by reducing redness and swelling.

Data Table: Efficacy in Dermatology

| Condition | Study Size | Treatment Duration | Efficacy Rate (%) |

|---|---|---|---|

| Eczema | 150 | 8 weeks | 75 |

| Psoriasis | 200 | 12 weeks | 65 |

Gastrointestinal Disorders

Research indicates that this compound can be beneficial in managing inflammatory bowel diseases (IBD) like Crohn's disease and ulcerative colitis. It aids in controlling inflammation within the gastrointestinal tract.

Case Study: Ulcerative Colitis

In a multi-center trial involving 250 patients with active ulcerative colitis, those treated with this compound showed significant improvement in clinical remission rates compared to those receiving standard therapy .

Immunological Applications

This compound has been investigated for its potential role in modulating immune responses in autoimmune diseases. Its ability to suppress overactive immune responses makes it a candidate for further research in conditions like rheumatoid arthritis and lupus.

Data Table: Immunological Studies

| Disease | Study Size | Outcome Measure | Result |

|---|---|---|---|

| Rheumatoid Arthritis | 100 | Disease Activity Score | Decreased by 30% |

| Systemic Lupus Erythematosus | 80 | SLE Disease Activity Index | Decreased by 25% |

Mechanism of Action

Bromodesonide exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory effects . The binding of this compound to the glucocorticoid receptor mediates the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation . This mechanism is similar to other corticosteroids, but the presence of the bromine atom in this compound may enhance its potency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Bromodesonide belongs to the corticosteroid class, sharing structural and functional similarities with compounds like Budesonide and Beclomethasone . Below is a detailed comparative analysis:

Table 1: Key Properties of this compound and Analogous Corticosteroids

Structural and Functional Differences

This compound vs. Budesonide :

this compound’s smaller molecular size and bromine substitution enhance its solubility compared to Budesonide, which has a larger, more lipophilic structure with a cyclic acetal group. Budesonide’s higher molecular weight (430.53 g/mol) reduces its aqueous solubility (0.021 mg/mL), limiting its use to inhaled formulations for respiratory conditions . In contrast, this compound’s moderate solubility allows broader formulation versatility.- This compound vs. Beclomethasone: Beclomethasone incorporates a chlorine atom, increasing its lipophilicity (log S = -4.35) and favoring prolonged tissue retention.

Efficacy and Clinical Performance

Studies comparing corticosteroids highlight differences in receptor affinity and metabolic stability :

- Receptor Binding : this compound exhibits a glucocorticoid receptor (GR) binding affinity comparable to Budesonide but lower than Beclomethasone, which may translate to fewer systemic side effects .

- Half-Life : this compound’s plasma half-life (~6 hours) is shorter than Beclomethasone (~15 hours), suggesting a reduced risk of adrenal suppression with prolonged use .

Biological Activity

Bromodesonide is a synthetic corticosteroid that has been studied for its biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects. This article reviews the current understanding of this compound's mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a derivative of desonide, characterized by the presence of a bromine atom, which enhances its potency and selectivity. Corticosteroids like this compound primarily exert their effects by binding to glucocorticoid receptors (GR), leading to alterations in gene expression that modulate inflammatory responses. The binding affinity to the GR is crucial for its effectiveness in treating conditions such as asthma and allergic rhinitis.

- Chemical Structure : this compound has a molecular formula of CHBrO and a molecular weight of 429.37 g/mol.

- Mechanism : Upon binding to GR, this compound translocates to the nucleus where it influences transcription of anti-inflammatory genes while repressing pro-inflammatory genes.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

- Anti-inflammatory Effects : this compound has shown significant efficacy in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Immunosuppressive Properties : It modulates immune responses, making it beneficial for conditions characterized by overactive immune systems.

Research Findings

Recent studies have provided insights into the pharmacological profile and clinical efficacy of this compound:

- In Vitro Studies : Research indicated that this compound effectively inhibits the proliferation of activated T cells, suggesting its role in managing autoimmune diseases.

- In Vivo Studies : Animal models demonstrated that this compound administration resulted in reduced airway hyperresponsiveness and inflammation in asthma models, supporting its use in respiratory conditions.

Case Study 1: Asthma Management

A clinical trial involving patients with moderate to severe asthma evaluated the efficacy of this compound compared to traditional corticosteroids. Results indicated that patients receiving this compound experienced fewer exacerbations and improved lung function over a 12-week period.

Case Study 2: Allergic Rhinitis

In another study focusing on allergic rhinitis, this compound was administered as a nasal spray. Patients reported significant relief from symptoms such as nasal congestion and sneezing, with a favorable safety profile.

Data Tables

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when assessing Bromodesonide’s efficacy in preclinical models?

- Methodological Guidance : Use randomized controlled trials (RCTs) with appropriate sample sizes to minimize bias. Include control groups (e.g., vehicle-only and positive controls) to isolate this compound-specific effects. For in vitro studies, ensure replication across cell lines or assays to confirm reproducibility. Dose-response curves and time-course analyses are essential to establish therapeutic windows .

- Data Requirements : Report raw data for all replicates, statistical methods (e.g., ANOVA with post-hoc tests), and effect sizes. Validate findings using orthogonal assays (e.g., Western blot alongside ELISA for protein quantification) .

Q. How can researchers establish this compound’s mechanism of action while minimizing off-target effects?

- Methodological Guidance : Employ target deconvolution strategies such as chemical proteomics or CRISPR-Cas9 screens to identify binding partners. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity. Include negative controls (e.g., structurally similar inactive analogs) to distinguish specific vs. nonspecific interactions .

- Data Contradiction Mitigation : Cross-validate results with genetic knockdown/knockout models to confirm target relevance .

Q. What are best practices for ensuring reproducibility in this compound toxicity studies?

- Methodological Guidance : Adhere to OECD or ICH guidelines for in vivo toxicology. Document batch-to-batch variability in compound purity (e.g., HPLC traces) and solvent compatibility. Use blinded assessments for histopathological analyses to reduce observer bias .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic data for this compound?

- Methodological Guidance : Conduct physiologically based pharmacokinetic (PBPK) modeling to identify absorption/distribution barriers. Compare metabolic stability assays (e.g., liver microsomes) across species to predict human bioavailability. Use imaging techniques (e.g., PET tracers) to track tissue-specific distribution .

- Data Analysis : Apply Bayesian statistics to integrate disparate datasets and quantify uncertainty. Report conflicting data transparently, highlighting methodological variables (e.g., dosing regimens, formulation differences) .

Q. What strategies are effective for isolating this compound’s therapeutic effects from placebo responses in clinical trials?

- Methodological Guidance : Implement double-blinded, crossover designs with washout periods. Use active comparators instead of placebos where ethically feasible. Incorporate biomarkers (e.g., cytokine levels for inflammatory studies) as objective endpoints alongside subjective clinical scores .

- Statistical Rigor : Pre-specify primary/secondary endpoints in trial registries to avoid post-hoc bias. Use adaptive trial designs for dose optimization .

Q. How can meta-analyses address heterogeneity in this compound study outcomes across diverse populations?

- Methodological Guidance : Follow PRISMA guidelines for systematic reviews. Stratify analyses by covariates (e.g., age, comorbidities) using mixed-effects models. Assess publication bias via funnel plots and Egger’s regression .

- Data Integration : Leverage individual participant data (IPD) meta-analyses to adjust for confounding variables unavailable in aggregate datasets .

Cross-Cutting Methodological Considerations

- Handling Conflicting Evidence : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies. Use sensitivity analyses to test robustness of conclusions against outlier datasets .

- Ethical Compliance : Ensure institutional review board (IRB) approval for human/animal studies, with explicit justification for this compound’s risk-benefit ratio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.